molecular formula C5H6ClF3O2 B3092163 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane CAS No. 122502-50-5

2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane

Cat. No. B3092163
CAS RN: 122502-50-5
M. Wt: 190.55 g/mol
InChI Key: ZPYNUCCFVNRGRG-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” is a chemical compound with the molecular formula C5H6ClF3O2 . It is a derivative of oxirane, which is a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons .


Synthesis Analysis

The synthesis of epoxides like “2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” often involves reactions with alkenes and peroxycarboxylic acids . The peroxycarboxylic acid has the unique property of having an electropositive oxygen atom on the COOH group. The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” is characterized by the presence of a three-membered oxirane ring, a trifluoroethoxy group, and a methyl group .

Scientific Research Applications

Sustainable Solvent Alternatives

One significant application of similar compounds involves the search for sustainable and environmentally friendly solvents. For instance, 2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients, providing an eco-friendly alternative to traditional petroleum-based solvents like hexane. This reflects a broader research trend towards finding green solvents, which could potentially include compounds like 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane (Rapinel et al., 2020).

Environmental and Toxicity Studies

Another relevant application area involves understanding the environmental impact and toxicity of chemical compounds. Studies on the occurrence and toxicity of antimicrobial compounds like triclosan, and herbicides such as 2,4-D, offer insights into the environmental behavior of similar complex molecules, including their degradation, bioaccumulation, and potential toxic effects on human health and ecosystems (Bedoux et al., 2012).

Advanced Material Science

In the field of material science, compounds with epoxide groups (similar to oxirane) are crucial for the development of new materials. The epoxidation of vegetable oils and their derivatives represents a sustainable approach to creating novel materials with potential applications ranging from biodegradable plastics to advanced composites. This area of research emphasizes the utility of oxirane-containing compounds in synthesizing environmentally friendly materials with enhanced properties (Danov et al., 2017).

properties

IUPAC Name

2-[(2-chloro-1,1,2-trifluoroethoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNUCCFVNRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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